

Spectroscopic comparison of (R) and (S)-3-Chloro-1-phenyl-1-propanol

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Compound of Interest

Compound Name: (R)-(+)-3-Chloro-1-phenyl-1-propanol

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A Spectroscopic Comparison of (R)- and (S)-3-Chloro-1-phenyl-1-propanol

This guide provides a detailed spectroscopic comparison of the enantiomers (R)- and (S)-3-Chloro-1-phenyl-1-propanol, targeted at researchers, scientists, and professionals in drug development. The information presented herein is compiled from various public sources and is intended to facilitate the identification and characterization of these compounds.

Introduction

(R)- and (S)-3-Chloro-1-phenyl-1-propanol are chiral alcohols that serve as important building blocks in the synthesis of various pharmaceutical compounds. Due to their enantiomeric nature, they possess identical physical and chemical properties in an achiral environment. Standard spectroscopic techniques such as NMR, IR, and Mass Spectrometry will therefore produce identical spectra for both enantiomers. Chiral-specific methods, such as chiral chromatography, are necessary to distinguish between them.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for (R)- and (S)-3-Chloro-1-phenyl-1-propanol. As enantiomers, their spectroscopic data under achiral conditions are identical.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Assignment	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Phenyl-H	7.20-7.40	Multiplet	
CH-OH	4.90	Triplet	6.4
CH ₂ -Cl	3.65-3.80	Multiplet	
CH ₂	2.05-2.25	Multiplet	
OH	(Varies with concentration and solvent)	Singlet	

Note: The chemical shift of the hydroxyl proton is variable and depends on factors like solvent, concentration, and temperature.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Assignment	Chemical Shift (δ) ppm
Phenyl C (quaternary)	142.6
Phenyl CH	128.5
Phenyl CH	127.8
Phenyl CH	125.9
CH-OH	73.8
CH ₂ -Cl	41.5
CH ₂	40.2

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
~3370	O-H stretch (broad)
~3030	Aromatic C-H stretch
~2930	Aliphatic C-H stretch
~1490, 1450	Aromatic C=C stretch
~1050	C-O stretch
~700, 760	C-H out-of-plane bend (monosubstituted benzene)
~650	C-Cl stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
170/172	Varies	[M] ⁺ (Molecular ion with ³⁵ Cl/ ³⁷ Cl isotopes)
135	High	[M - Cl] ⁺
107	High	[C ₆ H ₅ CHOH] ⁺
79	Moderate	[C ₆ H ₇] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of the compound.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3).
- Transfer the solution to an NMR tube.

^1H NMR Parameters (Typical):

- Pulse Program: Standard single pulse
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: -2 to 12 ppm

^{13}C NMR Parameters (Typical):

- Pulse Program: Proton-decoupled single pulse with NOE
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: -10 to 220 ppm

FTIR-ATR Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

GC Conditions (Typical):

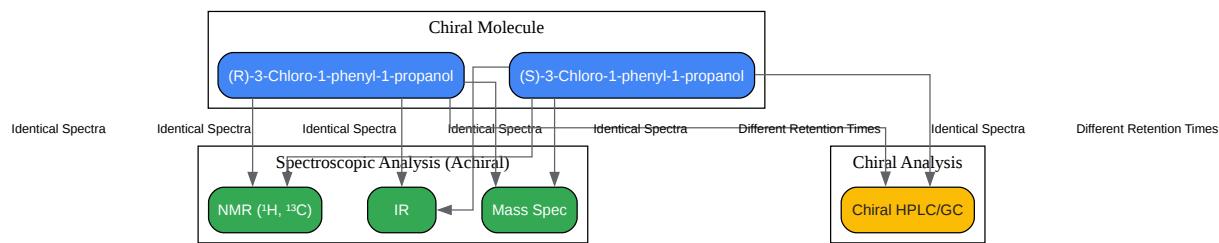
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Inlet Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

MS Conditions (Typical):

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: 40-400 amu.
- Ion Source Temperature: 230 °C.

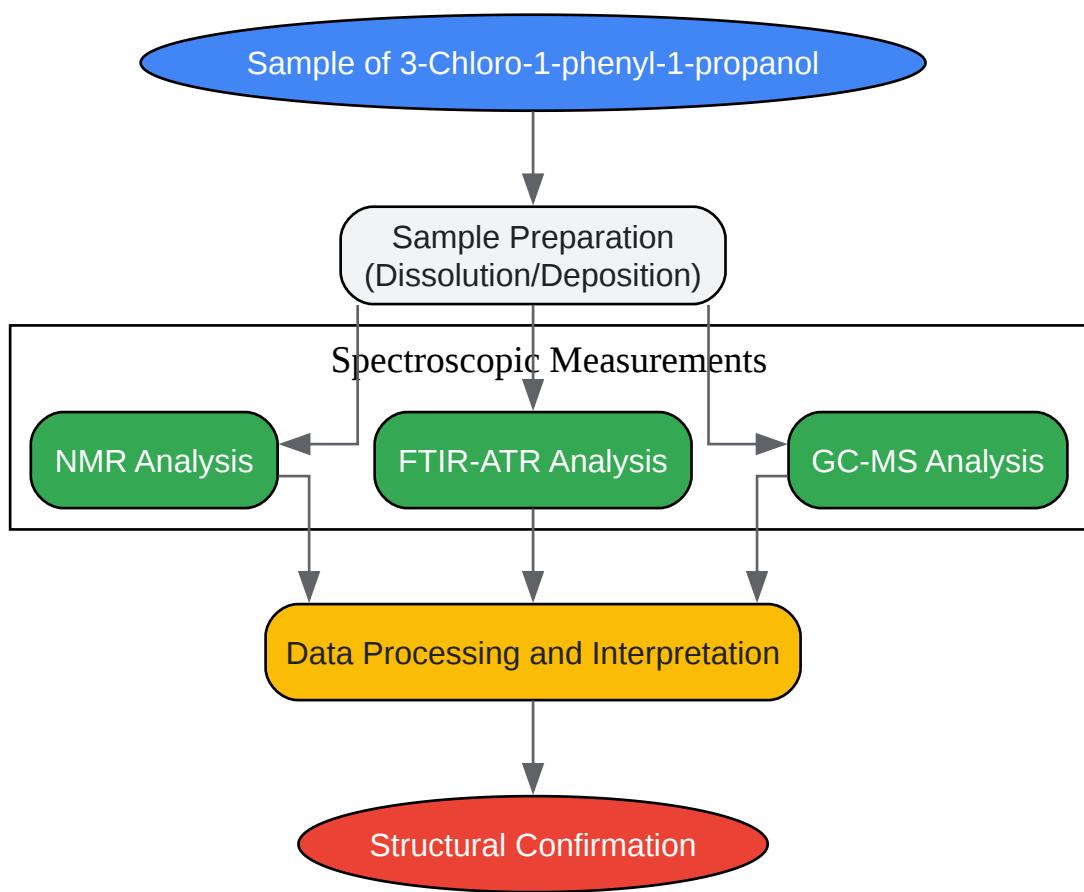
Mandatory Visualizations

The following diagrams illustrate the relationship between the enantiomers and the experimental workflow.



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Caption: Relationship between enantiomers and spectroscopic techniques.



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Caption: General experimental workflow for spectroscopic comparison.

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